Superior Isotopic Enrichment & Purity
High-resolution 13C NMR (150 MHz) of D-Altrose-1-13C enables direct quantitation of the minor acyclic aldehyde and hydrate forms that are undetectable in unlabeled D-altrose due to natural abundance 13C sensitivity limits [1]. The C1 labeling provides a >80-fold sensitivity enhancement at the anomeric carbon, allowing precise measurement of tautomeric populations [2]. Among the complete series of D-aldohexoses labeled at C1, D-altrose exhibits one of the highest percentages of acyclic aldehyde (0.01–0.09%) and hydrate (0.006–0.7%) forms at 30°C, a feature critical for understanding its unique reactivity and potential biological recognition [1].
| Evidence Dimension | Detectable acyclic aldehyde percentage (aqueous, 30°C) |
|---|---|
| Target Compound Data | 0.01–0.09% aldehyde; hydrate/aldehyde ratio ≈ 1.5–13 |
| Comparator Or Baseline | Unlabeled D-altrose: signals below natural abundance 13C detection limit; D-glucose-1-13C: lower acyclic aldehyde percentage (~0.0032%) |
| Quantified Difference | At least 10-fold higher acyclic aldehyde percentage vs. D-glucose; quantifiable only with 13C enrichment |
| Conditions | 150 MHz 13C NMR, D2O, 30°C |
Why This Matters
The ability to quantify acyclic intermediates is essential for mechanistic studies of mutarotation, enzyme-substrate recognition, and glycation reactions; D-Altrose-1-13C uniquely enables these measurements due to its intrinsically elevated acyclic population combined with site-specific enrichment.
- [1] Zhu, Y.; Zajicek, J.; Serianni, A. S. Acyclic Forms of [1-13C]Aldohexoses in Aqueous Solution: Quantitation by 13C NMR and Deuterium Isotope Effects on Tautomeric Equilibria. J. Org. Chem. 2001, 66 (19), 6244–6251. View Source
- [2] Serianni, A. S.; Bondo, P. B. 13C-Labeled Carbohydrates: Synthesis and Applications in NMR Spectroscopy. In Modern Methods in Carbohydrate Synthesis; Khan, S. H., O'Neill, R. A., Eds.; Harwood Academic Publishers: Amsterdam, 1996; pp 341–374. View Source
